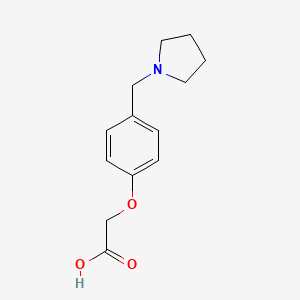

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOXUKQXBKXEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The primary disconnection points are the ether linkage and the C-N bond of the pyrrolidinomethyl group.

Disconnection I (C-O Bond): The ether linkage can be disconnected via a Williamson ether synthesis approach. This retrosynthetic step leads to two key precursors: 4-(pyrrolidin-1-ylmethyl)phenol (B4865771) and a haloacetic acid derivative, such as chloroacetic acid or ethyl bromoacetate (B1195939). This is a common and effective method for forming aryloxyacetic acids. miracosta.edugordon.eduwikipedia.org

Disconnection II (C-N Bond): The bond between the benzylic carbon and the pyrrolidine (B122466) nitrogen can be disconnected. This suggests a Mannich-type reaction as a forward synthetic step, involving 4-hydroxyphenoxy-acetic acid, formaldehyde (B43269), and pyrrolidine. Alternatively, it points towards the alkylation of pyrrolidine with a 4-(halomethyl)phenoxy-acetic acid derivative.

Disconnection III (Aromatic Substitution Pattern): A broader retrosynthetic view involves considering the introduction of the substituents onto the benzene (B151609) ring. youtube.comchemistrysteps.comyoutube.comyoutube.com The regiochemistry of the para-disubstituted pattern is a key consideration. One could envision starting from phenol (B47542) and introducing the other functional groups sequentially.

These disconnections form the basis for designing both linear and convergent synthetic pathways, which will be explored in the subsequent sections.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes for this compound can be developed and optimized.

Exploration of Convergent and Linear Synthesis Pathways

Linear Synthesis:

A plausible linear synthesis would commence with a readily available starting material like 4-hydroxyacetophenone.

Protection of the phenol: The hydroxyl group is first protected, for instance, as a benzyl (B1604629) ether.

Reductive amination: The ketone is then subjected to reductive amination with pyrrolidine to form the corresponding amine.

Deprotection: The benzyl protecting group is removed via hydrogenolysis to yield 4-(pyrrolidin-1-ylmethyl)phenol.

Williamson ether synthesis: The resulting phenol is then reacted with ethyl bromoacetate in the presence of a base, followed by hydrolysis of the ester to afford the final product, this compound.

Convergent Synthesis:

A convergent approach involves the separate synthesis of key fragments followed by their coupling. nih.gov

Fragment A Synthesis: 4-(pyrrolidin-1-ylmethyl)phenol can be synthesized via the Mannich reaction of phenol, formaldehyde, and pyrrolidine.

Fragment B Synthesis: A haloacetic acid derivative, such as ethyl bromoacetate, is readily available commercially.

Process Intensification and Yield Enhancement Techniques

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. chemcopilot.comvapourtec.comaltlaboratories.comresearchgate.net For the synthesis of this compound, several techniques could be employed:

Continuous Flow Reactors: Key reaction steps, such as the Williamson ether synthesis or the Mannich reaction, could be adapted to continuous flow systems. vapourtec.com This offers advantages in terms of heat and mass transfer, reaction time control, and safety, potentially leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, particularly in the Williamson ether synthesis and the hydrolysis step. This can lead to shorter reaction times and potentially higher yields by minimizing side product formation.

Phase-Transfer Catalysis: For the Williamson ether synthesis, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic haloacetate, enhancing the reaction rate and yield.

| Technique | Potential Advantage | Applicable Step |

| Continuous Flow | Improved heat/mass transfer, safety, and control | Williamson ether synthesis, Mannich reaction |

| Microwave-Assisted | Reduced reaction times, increased yields | Williamson ether synthesis, Ester hydrolysis |

| Phase-Transfer Catalysis | Enhanced reaction rates in biphasic systems | Williamson ether synthesis |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ispe.orgnews-medical.netpfizer.compharmaceutical-technology.com

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often exhibit better atom economy compared to linear routes with numerous protection/deprotection steps.

Use of Safer Solvents: The selection of solvents is crucial. Efforts should be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids where feasible. For instance, exploring the Williamson ether synthesis in a greener solvent system would be a key objective.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For example, in the reductive amination step of the linear synthesis, employing a catalytic amount of a reducing agent would be preferable.

Design and Synthesis of Analogs and Derivatives of this compound

The design and synthesis of analogs can provide insights into structure-activity relationships and lead to compounds with improved properties.

Modifications to the Acetic Acid Functional Group

The carboxylic acid moiety is a common pharmacophore, but it can sometimes be associated with poor pharmacokinetic properties or toxicity. nih.govresearchgate.netugent.be Replacing it with a bioisostere can be an effective strategy. nih.govresearchgate.netugent.besemanticscholar.orgsemanticscholar.orghyphadiscovery.comchem-space.com

Common Carboxylic Acid Bioisosteres:

Tetrazoles: 5-Substituted-1H-tetrazoles are widely used as carboxylic acid bioisosteres. tandfonline.comacs.orgcambridgemedchemconsulting.comresearchgate.net They have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions. The synthesis of a tetrazole analog would typically involve the conversion of a nitrile intermediate (formed from the corresponding halide) with an azide (B81097) source.

Hydroxamic Acids: Hydroxamic acids are another class of carboxylic acid surrogates. nih.gov They can be synthesized by reacting the corresponding ester or acid chloride with hydroxylamine.

Acylsulfonamides: N-acylsulfonamides are also recognized as effective carboxylic acid isosteres. nih.govresearchgate.netnih.gov These can be prepared by the acylation of a sulfonamide with the corresponding acid chloride or by coupling the carboxylic acid with a sulfonamide using a coupling agent.

| Bioisostere | Key Features | General Synthetic Approach |

| Tetrazole | Similar pKa to carboxylic acid, metabolically stable | Reaction of a nitrile with an azide |

| Hydroxamic Acid | Can act as a metal chelator | Reaction of an ester/acid chloride with hydroxylamine |

| Acylsulfonamide | Can modulate acidity and lipophilicity | Acylation of a sulfonamide |

These modifications to the acetic acid functional group can lead to analogs with altered acidity, lipophilicity, and metabolic stability, potentially resulting in improved biological activity and pharmacokinetic profiles.

Systemic Substituent Effects on the Phenoxy Aromatic Ring

There is no available research that systematically investigates the effects of placing various substituents on the phenoxy aromatic ring of "this compound". Such studies would typically involve synthesizing a series of analogs with electron-donating or electron-withdrawing groups at different positions on the benzene ring and analyzing the resulting impact on the molecule's physicochemical properties, reactivity, or biological activity. Without experimental data or computational studies, any discussion on this topic would be purely speculative.

Enantioselective Synthesis of Chiral Derivatives

No published methods for the enantioselective synthesis of chiral derivatives of "this compound" were found. Chiral derivatives could theoretically be created by introducing a stereocenter on the pyrrolidine ring or on a substituent attached to it. Enantioselective synthesis would involve the use of chiral catalysts, auxiliaries, or starting materials to produce a single enantiomer. As there are no reports on such chiral derivatives, there is no information on their synthesis or stereochemical analysis.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Detailed Structural Confirmation

A thorough review of scientific literature and chemical databases did not yield specific high-resolution spectroscopic data for (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid. While general analytical techniques are standard for such compounds, specific datasets for this molecule are not readily accessible.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

No specific high-resolution 1H or 13C NMR data for this compound were found in the public domain. Such data would be crucial for the definitive assignment of protons and carbons and for confirming the connectivity of the pyrrolidine (B122466), phenoxy, and acetic acid moieties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions

Detailed experimental Infrared (IR) and Raman spectra for this compound are not publicly available. These techniques would be instrumental in identifying the characteristic vibrational modes of the functional groups present, such as the carboxylic acid C=O and O-H stretches, as well as vibrations associated with the aromatic ring and the pyrrolidine ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Analysis

As this compound is not inherently chiral, chiroptical spectroscopy techniques like Circular Dichroism (CD) are not applicable for its stereoisomeric analysis, unless it is derivatized with a chiral auxiliary or forms chiral complexes. No such studies were identified.

X-ray Crystallographic Studies and Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be located. Such studies are essential for unequivocally determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound

There is no evidence of a single-crystal X-ray diffraction study having been performed and made public for this compound. This analysis would provide precise three-dimensional coordinates of the atoms in the crystal lattice.

Investigation of Polymorphism and Co-crystallization Potentials

In the absence of primary crystallographic data, there is no information available regarding the potential polymorphism or co-crystallization of this compound.

Computational Approaches to Molecular Structure and Conformation

Computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that are often inaccessible through experimental methods alone. For a molecule like this compound, with its multiple rotatable bonds, understanding the preferred spatial arrangements of its constituent atoms is crucial.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized or most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This method is instrumental in predicting various molecular properties, including bond lengths, bond angles, and dihedral angles, which collectively define the molecular structure.

For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), can be used to locate the global minimum on the potential energy surface. researchgate.net Such calculations would reveal the precise spatial orientation of the pyrrolidine ring relative to the phenoxyacetic acid moiety. The planarity of the phenyl ring and the puckering of the pyrrolidine ring are key structural features that can be accurately determined. nih.gov The results of these calculations are typically presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT This table is illustrative and intended to show the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (ether) | ~ 1.37 Å |

| Bond Length | C-N (pyrrolidine) | ~ 1.47 Å |

| Bond Angle | C-O-C (ether) | ~ 118° |

The accuracy of DFT methods allows for the reliable prediction of these structural parameters, which form the foundation for further computational analysis. researchgate.net

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While DFT provides a static picture of the ground state, molecules are dynamic entities that exist as an ensemble of different conformations, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD provides a detailed view of the conformational landscape. nih.govresearchgate.net

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to predict their movements. researchgate.net This allows for the exploration of different rotational isomers (rotamers) arising from the rotation around single bonds, such as the bond connecting the methylene (B1212753) group to the phenyl ring and the bond connecting the pyrrolidine ring to the methylene group. The pyrrolidine ring itself can adopt different puckered conformations, such as the "envelope" and "twisted" forms, which can be investigated through MD simulations. researchgate.netnih.gov

The output of an MD simulation is a trajectory that describes the position of each atom over time. Analysis of this trajectory can reveal the most populated conformational states and the energetic barriers between them, providing a comprehensive understanding of the molecule's flexibility.

Quantum Chemical Descriptors for Electronic Structure Characterization

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its chemical reactivity and properties. These descriptors are often calculated using the output of DFT calculations. chemrxiv.org

Key descriptors for this compound would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's ability to donate and accept electrons, respectively. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Representative Quantum Chemical Descriptors This table is illustrative and shows the type of descriptors that can be calculated.

| Descriptor | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

The calculation of these descriptors for this compound would provide a detailed picture of its electronic structure, complementing the geometric information obtained from DFT and MD studies. pulsus.com

Computational Investigations and Structure Activity Relationship Sar Prediction

Molecular Docking Studies for Hypothetical Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, docking studies can be employed to investigate its binding affinity and mode of interaction with various hypothetical biological targets. Given the structural similarities to known active compounds, potential receptors could include cyclooxygenase (COX) enzymes, neuraminidase, or various G-protein coupled receptors like the CCR5 chemokine receptor. nih.govnih.govnih.gov

In a hypothetical docking simulation, the 3D structure of this compound would be docked into the active site of a target protein. The simulation would predict the binding energy, which is an estimation of the affinity of the compound for the receptor. The analysis of the docked conformation would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylic acid moiety of the compound is a prime candidate for forming hydrogen bonds with polar residues in a receptor's active site, while the phenyl and pyrrolidine (B122466) rings could engage in hydrophobic and van der Waals interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interactions |

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-Alkyl, Pi-Sigma |

| Neuraminidase | -7.9 | Arg118, Glu276, Arg371 | Salt bridge, Hydrogen bond |

| CCR5 | -9.2 | Tyr37, Trp86, Gln280 | Pi-Pi stacking, Hydrogen bond |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this compound can be developed based on its structure and known active compounds with similar scaffolds. nih.gov The key pharmacophoric features would likely include a hydrogen bond acceptor (from the carboxylic acid), a hydrophobic aromatic ring, and a positive ionizable feature (from the pyrrolidine nitrogen under physiological conditions).

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features. This strategy allows for the rapid identification of potential lead compounds with diverse chemical structures but similar predicted biological activity.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | Carboxylate oxygen atoms | Interaction with donor groups in the receptor |

| Aromatic Ring | Phenyl group | Hydrophobic interactions, Pi-Pi stacking |

| Positive Ionizable | Pyrrolidine nitrogen | Electrostatic interactions with acidic residues |

| Hydrophobic | Pyrrolidine aliphatic carbons | Van der Waals interactions |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound and its analogues, QSAR models can be developed to predict their activity and guide the design of more potent derivatives.

To develop a predictive QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. A multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to build an equation that correlates the molecular descriptors of the compounds with their activities. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the compounds are aligned, and their steric and electrostatic fields are calculated and correlated with activity. nih.govresearchgate.net

A wide range of molecular descriptors can be calculated for this compound, including constitutional, topological, geometrical, and quantum-chemical descriptors. pulsus.com Examples include molecular weight, logP (lipophilicity), molar refractivity, and electronic properties such as dipole moment and orbital energies. The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model.

Table 3: Selected Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor Type | Example Descriptor | Calculated Value (Hypothetical) |

| Constitutional | Molecular Weight | 249.29 g/mol |

| Topological | Wiener Index | 1256 |

| Geometrical | Molecular Surface Area | 280.5 Ų |

| Electronic | Dipole Moment | 3.2 D |

| Physicochemical | LogP | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A developed QSAR model must be rigorously validated to ensure its predictive power. researchgate.net This is typically done using internal validation techniques like leave-one-out cross-validation (q²) and external validation with a separate test set of compounds. The applicability domain of the model is also defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set.

Molecular Electrostatic Potential (MEP) Mapping and Interaction Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the electronic distribution within a molecule and for predicting its reactivity and intermolecular interactions. chemrxiv.orgresearchgate.net The MEP map of this compound would visualize the regions of positive, negative, and neutral electrostatic potential on the molecular surface.

Typically, regions of negative potential (colored red or yellow) are associated with electron-rich areas, such as the oxygen atoms of the carboxylic acid, and are likely to be involved in electrophilic interactions or hydrogen bonding with electron-deficient sites. researchgate.net Regions of positive potential (colored blue) are associated with electron-poor areas, such as the hydrogen atoms of the carboxylic acid and the protons on the pyrrolidine ring, indicating sites for nucleophilic attack. researchgate.net The MEP map can thus provide critical insights into the preferred sites of interaction with a biological receptor, complementing the information obtained from molecular docking studies.

In Vitro Biological Evaluation Methodologies and Mechanistic Probing

Biochemical Assays for Potential Target Interaction (Methodological Focus)

Biochemical assays are fundamental in determining the direct interaction of a compound with purified biological macromolecules, such as enzymes or receptors. These assays are performed in a cell-free environment, which allows for the precise measurement of the compound's effect on its molecular target without the complexities of a cellular system.

The initial step in assessing the biological activity of a new compound is to screen it against a panel of relevant biological targets. The selection of these targets is typically guided by the chemical structure of the compound, computational predictions (in silico screening), or the therapeutic area of interest. For a compound with a novel scaffold like (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, a broad-based screening approach is often employed.

Table 1: Example of a Primary Screening Panel for a Novel Compound

| Target Class | Specific Examples | Rationale |

| Enzymes | Kinases, Proteases, Phosphatases, Oxidoreductases | Central roles in cellular signaling, metabolism, and disease pathogenesis. |

| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors, Ion channels | Key mediators of intercellular communication and physiological responses. |

| Transporters | Solute carriers (SLCs), ATP-binding cassette (ABC) transporters | Involved in nutrient uptake, waste removal, and drug disposition. |

The choice of specific enzymes or receptors within these classes would be further refined based on any existing knowledge of related chemical structures and their biological activities.

Once a target panel is selected, high-throughput screening (HTS) assays are developed to rapidly screen large numbers of compounds. These assays are designed to be robust, reproducible, and scalable. The development process involves several key steps:

Assay Principle Selection: Choosing an appropriate detection method, such as fluorescence, luminescence, absorbance, or radiometric detection, that is sensitive to the activity of the target.

Reagent Optimization: Determining the optimal concentrations of the target protein, substrate, and any necessary co-factors to ensure a stable and sensitive assay window.

Assay Miniaturization: Adapting the assay to a low-volume format (e.g., 384- or 1536-well plates) to conserve reagents and increase throughput.

Assay Validation: Assessing the performance of the assay using statistical parameters like the Z'-factor and signal-to-background ratio to ensure its suitability for HTS.

Cellular Assays for Functional Response and Phenotypic Modulation (Methodological Focus)

Following the identification of potential targets in biochemical assays, cellular assays are employed to evaluate the compound's activity in a more physiologically relevant context. These assays measure the functional consequences of target engagement within a living cell.

The choice of cell line is critical for the relevance of the cellular assay. The selected cell line should ideally:

Endogenously express the target of interest at a physiologically relevant level.

Be well-characterized and readily available.

Be amenable to the specific assay format.

For targets that are not expressed in common laboratory cell lines, recombinant cell lines engineered to overexpress the target can be used. Culture conditions, including media composition, serum concentration, and incubation parameters, must be optimized and standardized to ensure reproducibility.

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways. In these assays, the transcriptional response of a target gene is linked to the expression of a readily detectable reporter protein, such as luciferase or green fluorescent protein (GFP).

Table 2: Common Reporter Gene Assay Formats

| Reporter Gene | Detection Method | Application |

| Luciferase | Luminescence | Quantifying promoter activity and signaling pathway activation. |

| Green Fluorescent Protein (GFP) | Fluorescence | Visualizing protein expression and localization via microscopy. |

| β-galactosidase | Colorimetric | Measuring gene expression levels. |

Alternatively, direct cell-based readouts can be used to measure a variety of cellular responses, including changes in cell viability, proliferation, apoptosis, or the production of specific biomarkers.

For a compound to exert its effect on an intracellular target, it must be able to cross the cell membrane. Therefore, assessing cellular uptake is a crucial step. Methodologies for this include:

Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method to measure the intracellular concentration of the compound.

Fluorescent Labeling: Synthesizing a fluorescently labeled analog of the compound to visualize its uptake and subcellular localization using fluorescence microscopy.

Radiolabeling: Using a radiolabeled version of the compound to quantify its uptake and distribution within the cell.

Understanding the extent of cellular uptake and the intracellular localization of this compound would be essential for interpreting the results of cellular assays and for establishing a clear link between target engagement and the observed cellular phenotype.

Fundamental Approaches to Mechanism of Action Elucidation (Methodological Focus)

A multi-pronged approach is essential to thoroughly understand how this compound exerts its effects. This involves identifying its molecular targets, mapping its influence on intracellular signaling networks, and quantifying the energetics of its interactions.

Identifying the direct molecular targets of a compound is the first step in understanding its mechanism of action. Chemical proteomics and affinity-based methods are powerful tools for this purpose.

Chemical Proteomics: This approach aims to identify the protein targets of a small molecule within a complex biological sample, such as a cell lysate. One common strategy is activity-based protein profiling (ABPP) , which utilizes probes that covalently bind to the active sites of specific enzyme families. For a compound like this compound, a competitive ABPP experiment could be designed. In this setup, a cell lysate is pre-incubated with the compound, followed by the addition of a broad-spectrum activity-based probe for a particular enzyme class. A decrease in probe labeling of a specific protein would indicate that the compound binds to it, preventing the probe from doing so. Subsequent analysis by mass spectrometry would identify the protein.

Another proteomics-based method is stable isotope labeling by amino acids in cell culture (SILAC) . In a SILAC experiment, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One population is treated with the compound of interest, and then the lysates are combined. Proteins that interact with the compound can be enriched, and the ratio of heavy to light isotopes in the mass spectrometry data can reveal the specific binding partners.

Affinity Probes and Chromatography: This classical and effective method involves immobilizing the compound of interest onto a solid support, such as chromatography beads, to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound will be captured on the beads, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry. For this compound, a linker could be attached to the acetic acid moiety or the phenyl ring to facilitate its immobilization without sterically hindering its potential binding site.

Hypothetical Data Table: Target Identification of this compound via Affinity Chromatography-Mass Spectrometry

| Protein ID (UniProt) | Protein Name | Gene Name | Fold Enrichment (Compound vs. Control) | Function |

| P04637 | Tumor suppressor p53 | TP53 | 8.2 | Cell cycle regulation, Apoptosis |

| Q9Y243 | Mitogen-activated protein kinase 8 | MAPK8 | 6.5 | Signal transduction, Inflammation |

| P31749 | Protein kinase B | AKT1 | 5.1 | Cell survival, Proliferation |

| P10275 | Cyclooxygenase-2 | PTGS2 | 4.8 | Inflammation, Prostaglandin synthesis |

Once potential targets are identified, the next step is to understand the compound's impact on the broader network of intracellular signaling pathways.

Western Blotting: This technique is invaluable for assessing changes in the expression levels and activation states of specific proteins within a signaling cascade. For instance, if proteomics suggests that this compound interacts with a protein kinase, Western blotting with antibodies specific for the phosphorylated (active) form of downstream substrates can confirm this interaction and map the affected pathway.

Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors. A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the transcription factor of interest. If this compound affects a signaling pathway that culminates in the activation of this transcription factor, a change in the reporter signal will be observed. This is particularly useful for pathways like the NF-κB or AP-1 signaling pathways, which are central to inflammation and cell proliferation.

Immunofluorescence Microscopy: This cell-based imaging technique allows for the visualization of protein localization and co-localization within the cell. For example, if the compound is hypothesized to affect a transcription factor, immunofluorescence can be used to observe whether it promotes or inhibits the translocation of that factor from the cytoplasm to the nucleus, a key step in its activation.

Biophysical techniques provide quantitative data on the direct interaction between a compound and its purified target protein, offering insights into the binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a compound to its target protein. By titrating the compound into a solution containing the protein, a binding isotherm can be generated. From this, the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined. This provides a complete thermodynamic profile of the interaction.

Illustrative Data Table: Biophysical Characterization of the Interaction between this compound and a Putative Target Protein

| Biophysical Method | Parameter | Value | Interpretation |

| Surface Plasmon Resonance (SPR) | kon (M-1s-1) | 1.5 x 105 | Rate of association between the compound and its target. |

| koff (s-1) | 3.0 x 10-3 | Rate of dissociation of the compound-target complex. | |

| KD (nM) | 20 | High binding affinity. | |

| Isothermal Titration Calorimetry (ITC) | KD (nM) | 25 | Confirms high binding affinity. |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio. | |

| ΔH (kcal/mol) | -8.5 | Favorable enthalpic contribution to binding. | |

| -TΔS (kcal/mol) | -2.3 | Favorable entropic contribution to binding. |

Preclinical Pharmacokinetic and Biotransformation Studies in Vitro Methodologies

In Vitro Metabolic Stability Assessment

Comprehensive searches of scientific literature and chemical databases did not yield specific data on the in vitro metabolic stability of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid. The following subsections outline the standard experimental approaches that would be utilized for such an assessment.

Hepatic Microsomal and Hepatocyte Stability Studies

The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile. This is typically first assessed using liver microsomes, which are rich in cytochrome P450 enzymes, followed by studies in hepatocytes, which contain a broader range of metabolic enzymes.

Representative Data for a Hypothetical Compound in Human Liver Microsomes:

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Identification of Principal Metabolites using High-Resolution Mass Spectrometry

Following incubation with microsomes or hepatocytes, the identification of metabolites is conducted using high-resolution mass spectrometry (HRMS). This technique allows for the precise mass determination of metabolites, aiding in the elucidation of their chemical structures. Common metabolic pathways for compounds containing a pyrrolidine (B122466) moiety can include oxidation of the pyrrolidine ring.

In Vitro Permeability and Transport Studies

No specific experimental data from Caco-2 cell monolayer permeability assays or P-glycoprotein efflux studies for this compound are currently available in the public domain. The methodologies described below are standard for evaluating these parameters.

Caco-2 Cell Monolayer Permeability Assays

The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal permeability. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Illustrative Caco-2 Permeability Data:

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |

| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 |

| Propranolol (High Permeability) | 25 | 23 | 0.9 |

| Digoxin (P-gp Substrate) | 1 | 15 | 15 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Characterization of P-glycoprotein Efflux and Substrate Specificity

An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in Caco-2 assays is indicative of active efflux, often mediated by transporters such as P-glycoprotein (P-gp). Further studies using P-gp inhibitors can confirm if the compound is a substrate of this transporter.

Determination of Plasma Protein Binding (In Vitro Equilibrium Dialysis)

Specific data regarding the plasma protein binding of this compound, as determined by in vitro equilibrium dialysis, has not been reported in the available literature. This method is the gold standard for determining the fraction of a drug that binds to plasma proteins, which can significantly influence its distribution and clearance.

Potential Applications and Future Research Directions

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid as a Versatile Synthetic Intermediate

The structure of this compound makes it a valuable building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups such as esters, amides, and acid halides, opening pathways to a diverse range of derivatives.

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound, highlighting its utility as a synthetic intermediate.

Synthetic Pathway A: Williamson Ether Synthesis followed by Mannich Reaction

Williamson Ether Synthesis: This classic method for forming ethers would involve the reaction of p-hydroxyphenoxyacetic acid with a suitable base to form the phenoxide, followed by reaction with a pyrrolidine-containing electrophile. However, a more plausible route would be the reaction of a salt of 4-hydroxyphenol with a salt of chloroacetic acid. gordon.edumasterorganicchemistry.comedubirdie.commiracosta.edu

Mannich Reaction: The resulting (4-hydroxyphenoxy)-acetic acid could then undergo a Mannich reaction with formaldehyde (B43269) and pyrrolidine (B122466) to introduce the pyrrolidin-1-ylmethyl group onto the aromatic ring, likely at the ortho or para position to the hydroxyl group. nih.gov

Synthetic Pathway B: Mannich Reaction followed by Williamson Ether Synthesis

Mannich Reaction: 4-hydroxyacetophenone can be reacted with pyrrolidine and formaldehyde in a regioselective Mannich reaction to produce 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one. nih.gov A similar reaction starting with phenol (B47542) would yield 4-(pyrrolidin-1-ylmethyl)phenol (B4865771).

Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting 4-(pyrrolidin-1-ylmethyl)phenol can then be alkylated with an α-haloacetate, such as ethyl chloroacetate, followed by hydrolysis of the ester to yield the target carboxylic acid.

The feasibility of these synthetic routes underscores the potential of this compound and its precursors as versatile intermediates for creating libraries of compounds for biological screening.

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that can be used to study biological systems by selectively interacting with a specific protein or pathway. Given that the pyrrolidine moiety is a common feature in many biologically active compounds, this compound could serve as a scaffold for the development of such probes. researchgate.netnih.govnih.gov

To be an effective chemical probe, a molecule should possess high affinity and selectivity for its target. The development of this compound as a chemical probe would involve:

Target Identification: Identifying the biological target(s) of the compound.

Affinity and Selectivity Optimization: Modifying the structure to enhance its binding to the desired target while minimizing off-target effects.

Labeling: Incorporating a reporter tag (e.g., a fluorescent dye, biotin, or a radioactive isotope) to enable detection and visualization of the probe's interaction with its target in biological assays.

The phenoxy-acetic acid portion of the molecule provides a handle for the attachment of such labels without significantly altering the core structure responsible for biological activity.

Advanced Structure-Activity Relationship (SAR) Studies on Designed Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, systematic modifications of its different components could provide valuable insights. A patent for a structurally similar compound, 4-{4-[3-fluoro-5-(pyrrolidin-1-ylmethyl)phenoxy]piperidin-1-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]butanenitrile, which is described as a Janus kinase (JAK) inhibitor, offers a starting point for designing SAR studies. huatengsci.com

| Structural Moiety | Potential Modifications | Hypothesized Impact on Activity |

|---|---|---|

| Pyrrolidine Ring | Introduction of substituents (e.g., hydroxyl, alkyl, fluoro groups) at various positions. Altering the ring size to piperidine (B6355638) or azetidine. | May influence binding affinity, selectivity, and pharmacokinetic properties. The stereochemistry of substituents can be critical for target engagement. nih.gov |

| Methylene (B1212753) Linker | Replacement with a longer alkyl chain or a more rigid linker. | Could alter the spatial orientation of the pyrrolidine ring relative to the phenoxy group, affecting target interaction. |

| Phenoxy Group | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring. | Can modulate electronic properties and provide additional interaction points with the target protein. |

| Acetic Acid Moiety | Conversion to esters, amides, or bioisosteric replacements like tetrazoles. | May impact solubility, cell permeability, and metabolic stability. |

By synthesizing and testing a library of such derivatives, it would be possible to build a comprehensive SAR model to guide the design of more potent and selective compounds.

Integration into Fragment-Based Drug Discovery (FBDD) or Ligand-Based Drug Design (LBDD) Initiatives

This compound is well-suited for inclusion in both Fragment-Based Drug Discovery (FBDD) and Ligand-Based Drug Design (LBDD) campaigns.

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules (fragments) that bind to a biological target with low affinity are identified and then optimized into more potent leads. The individual components of this compound, such as 4-methylphenol or a pyrrolidine derivative, could be considered as starting fragments. Subsequently, these fragments could be grown or linked to reconstruct the parent molecule or generate novel derivatives with improved binding.

Ligand-Based Drug Design (LBDD): LBDD is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. If other ligands containing the "pyrrolidin-1-ylmethyl-phenoxy" scaffold are known to be active against a particular target, this compound could be used as a template to design new molecules with similar properties but improved pharmacological profiles.

Exploration of Novel Biological Targets Based on Predicted Structural Homology and Interactome Analysis

The structural similarity of the "pyrrolidin-1-ylmethyl-phenoxy" moiety to substructures found in known drugs suggests that this compound could have activity against a range of biological targets. As previously mentioned, a compound containing a "3-fluoro-5-(pyrrolidin-1-ylmethyl)phenoxy" group has been patented as a JAK inhibitor. huatengsci.com The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases. nih.govacs.orgresearcher.lifenih.govsci-hub.senih.govresearchgate.netresearchgate.netresearchgate.net

Future research could focus on:

Computational Screening: Using the structure of this compound to perform in silico screening against a panel of known protein targets, particularly kinases like JAKs.

Interactome Analysis: Employing chemoproteomics approaches to identify the protein interaction partners of the compound in a cellular context. This could reveal novel and unexpected biological targets.

Phenotypic Screening: Testing the compound in various cell-based assays to identify its effects on cellular processes, which can provide clues about its mechanism of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, and how can purity be ensured?

- Methodology :

- Synthesis : React 4-(chloromethyl)phenol with pyrrolidine to form the pyrrolidinylmethyl-phenoxy intermediate. This intermediate is then coupled with bromoacetic acid or its ester derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

- Characterization : Confirm structure via - and -NMR (focusing on pyrrolidine protons at δ 2.5–3.0 ppm and acetic acid carbonyl at ~170 ppm). Validate molecular weight using LC-MS (ESI+ mode) .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Methodology :

- HPLC : Utilize a C18 column with a mobile phase of acetonitrile/0.1% formic acid in water (70:30) to assess purity (>95% by area normalization). Retention time should align with standards .

- Mass Spectrometry : High-resolution MS (HRMS) in positive ion mode to confirm molecular ion [M+H] and rule out impurities.

- Titration : For quantifying free carboxylic acid groups, employ potentiometric titration with 0.1M NaOH, though this may require adaptation due to the compound’s low aqueous solubility .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodology :

- Storage Conditions : Test stability at 4°C (short-term), -20°C (long-term), and room temperature (RT) under nitrogen. Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Stress Testing : Expose to UV light (photostability), 40°C/75% relative humidity (accelerated stability), and acidic/basic conditions (pH 2–9) to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. activation) be systematically addressed?

- Methodology :

- Assay Optimization : Validate assay conditions (pH, temperature, co-solvents like DMSO) using controls from structurally related compounds (e.g., phenoxyacetic acid derivatives in ).

- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers. Poor solubility may lead to false negatives .

- Metabolite Screening : Incubate the compound with liver microsomes (e.g., rat/human) to identify active metabolites that may interfere with results .

Q. What strategies improve reaction yields during scale-up synthesis, and how are side products minimized?

- Methodology :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF may enhance coupling efficiency but requires thorough post-reaction washing to remove residuals .

- Catalyst Optimization : Test coupling agents like EDC/HOBt vs. DCC. Monitor side-product formation (e.g., urea derivatives) via TLC or inline IR spectroscopy.

- Design of Experiments (DOE) : Vary temperature (25–80°C), stoichiometry (1.2–2.0 eq. of pyrrolidine), and reaction time (12–48 hrs) to identify optimal parameters .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs). Focus on the pyrrolidine moiety’s role in hydrogen bonding .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses. Compare with experimental IC₅₀ values from kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.